2-(3-Fluorophenyl)-1,3-benzoxazole
Description
Overview of the 1,3-Benzoxazole Heterocyclic Core in Chemical Research
The 1,3-benzoxazole scaffold is a prominent heterocyclic system featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. This structural motif is not only found in various natural products but has also become a "privileged structure" in medicinal chemistry due to its wide range of biological activities. nih.govnih.gov Benzoxazole (B165842) derivatives are known to exhibit a broad spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. mdpi.commdpi.com Their versatile nature has led to the development of numerous synthetic methodologies, making them readily accessible for further investigation and modification. organic-chemistry.orgacs.org The inherent aromaticity and the presence of both electron-donating and electron-accepting regions within the benzoxazole core contribute to its ability to interact with various biological targets. nih.gov
The following table provides a glimpse into the diverse synthetic routes available for the 1,3-benzoxazole core:
| Reactants | Catalyst/Conditions | Reference |
| o-Aminophenols and Aldehydes | Samarium triflate in aqueous medium | organic-chemistry.org |
| o-Aminophenols and β-Diketones | Brønsted acid and CuI | organic-chemistry.org |
| ortho-Substituted Anilines and Orthoesters | --- | organic-chemistry.org |
| o-Nitrophenols and Benzaldehydes | Sulfur and DABCO | organic-chemistry.org |
| Aryl/Vinyl Bromides and 2-Aminophenols | Sequential aminocarbonylation and acid-mediated cyclization | organic-chemistry.org |
Rationale for Investigating the Fluorinated Phenyl-Benzoxazole System
The introduction of a fluorine atom into an organic molecule can dramatically alter its physical, chemical, and biological properties. beilstein-journals.orgresearchgate.net In the context of drug design and materials science, fluorination is a widely employed strategy to enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. nih.govresearchgate.net The unique characteristics of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, are key to these beneficial modifications. beilstein-journals.org
Historical Context of Related Fluorinated Heterocycles in Academic Inquiry
The intensive exploration of fluorinated heterocyclic compounds in academic research is a relatively modern endeavor, gaining significant momentum after World War II. e-bookshelf.de This field represents a convergence of organic, heterocyclic, and organofluorine chemistry. e-bookshelf.de Over the past several decades, a vast number of fluorinated heterocyclic compounds have been synthesized and have found applications as pharmaceuticals, agrochemicals, and advanced materials. e-bookshelf.denih.gov
The development of novel fluorinating agents has been a critical enabler of this research. beilstein-journals.org Early methods often involved harsh reagents, but the advent of milder and more selective fluorinating agents, such as N-F reagents, has greatly expanded the scope of accessible fluorinated heterocycles. beilstein-journals.org The systematic study of how fluorine substitution impacts the properties of various heterocyclic systems has led to a deeper understanding of structure-activity relationships, paving the way for the rational design of new functional molecules. rsc.org The investigation of compounds like 2-(3-Fluorophenyl)-1,3-benzoxazole is a direct continuation of this rich history of scientific inquiry.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-fluorophenyl)-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPWQTJXZQGYLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20000-61-7 | |
| Record name | 2-(3-fluorophenyl)-1,3-benzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Approaches for 2 3 Fluorophenyl 1,3 Benzoxazole
Established Synthetic Pathways for Benzoxazole (B165842) Ring Formation
The construction of the benzoxazole core is central to the synthesis of 2-(3-Fluorophenyl)-1,3-benzoxazole. Historically, this has been achieved through reliable and well-documented methods.
Cyclocondensation Reactions Utilizing o-Aminophenols
The most conventional and widely employed method for synthesizing 2-arylbenzoxazoles is the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid or its derivative. chemicalbook.comorganic-chemistry.org In the case of this compound, this typically involves the reaction of 2-aminophenol (B121084) with 3-fluorobenzoic acid or 3-fluorobenzoyl chloride. chemicalbook.comresearchgate.net Another common approach is the reaction of o-aminophenols with aldehydes. organic-chemistry.orgnih.gov
These reactions are often facilitated by a dehydrating agent or a catalyst to promote the intramolecular cyclization of the intermediate Schiff base or amide. Polyphosphoric acid (PPA) is a classic reagent used for this purpose, driving the reaction towards the formation of the benzoxazole ring by removing water. researchgate.netnih.gov The reaction of 2-aminophenol with 3-fluorobenzaldehyde (B1666160) is another viable route, which proceeds through the formation of a Schiff base intermediate that then undergoes oxidative cyclization. ckthakurcollege.net
Various catalysts have been explored to improve the efficiency and yield of these condensation reactions. These include Brønsted or Lewis acids, which can activate the carbonyl group of the carboxylic acid or aldehyde, facilitating the nucleophilic attack by the amino group of the o-aminophenol. nih.gov
Metal-Catalyzed Cross-Coupling Approaches for C2 Substitution
More modern approaches to the synthesis of 2-arylbenzoxazoles involve the direct functionalization of the benzoxazole core at the C2 position. Metal-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, allowing for the introduction of the 3-fluorophenyl group onto a pre-formed benzoxazole ring. nih.gov
Palladium- and copper-based catalytic systems are the most extensively studied for this transformation. nih.govresearchgate.net These reactions typically involve the coupling of a benzoxazole with a 3-fluorophenyl halide (e.g., 3-fluorobromobenzene) or a corresponding organometallic reagent. nih.govbeilstein-journals.org The direct C-H arylation of benzoxazole with aryl halides represents a particularly atom-economical approach, avoiding the need for pre-functionalization of the benzoxazole starting material. beilstein-journals.orgresearchgate.net
Copper-catalyzed methods have also been developed for the direct 2-arylation of benzoxazoles with aryl bromides, offering a more cost-effective alternative to palladium. nih.gov These reactions often require a ligand, such as triphenylphosphine (B44618) (PPh3), to facilitate the catalytic cycle. nih.gov
Novel and Sustainable Synthetic Methodologies
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient methods for benzoxazole synthesis, aligning with the principles of green chemistry.
Green Chemistry Principles in Benzoxazole Synthesis
Several innovative techniques have been applied to the synthesis of 2-arylbenzoxazoles to reduce reaction times, energy consumption, and the use of hazardous materials. eurekaselect.combenthamdirect.com
Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate the synthesis of benzoxazoles, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. eurekaselect.combenthamdirect.combohrium.comtandfonline.comtandfonline.com This technique has been successfully applied to the condensation of o-aminophenols with aldehydes and carboxylic acids. eurekaselect.comresearchgate.net For instance, a greener approach using waste curd water as a catalytic solvent under microwave irradiation has been reported for the synthesis of functionalized 2-arylbenzoxazoles. bohrium.comtandfonline.comtandfonline.com
Ultrasound-Assisted Synthesis: Sonication is another energy-efficient method that has been utilized for the synthesis of benzoxazoles. Ultrasound can promote the reaction by creating localized high temperatures and pressures, leading to enhanced reaction rates. researchgate.netnih.govmdpi.com
Mechanochemical Methods: Solid-state synthesis using mechanochemical grinding, such as with a mortar and pestle, offers a solvent-free approach to benzoxazole synthesis. nih.govrsc.org This method has been shown to be effective for the condensation of o-aminophenols with aldehydes. rsc.org
Ionic Liquids: Ionic liquids have been explored as recyclable and environmentally benign reaction media and catalysts for benzoxazole synthesis. nih.govnih.govresearchgate.netmdpi.comacs.org They can facilitate the reaction and allow for easy separation and reuse of the catalytic system. nih.govnih.govacs.org A Brønsted acidic ionic liquid gel has been used as an efficient heterogeneous catalyst for the solvent-free synthesis of benzoxazoles. nih.govacs.org
Chemo-Enzymatic Synthesis and Biocatalysis
The use of enzymes in organic synthesis is a growing field, offering high selectivity and mild reaction conditions. While specific examples for the chemo-enzymatic synthesis of this compound are not yet widely reported, the broader application of biocatalysis in the formation of heterocyclic compounds is an area of active research. nih.gov Enzymes such as tyrosinase are involved in the biosynthesis of melanin, which contains benzothiazole (B30560) structures, highlighting the potential for enzymatic pathways in the formation of related benzoxazole scaffolds. nih.gov The use of biocatalysts, such as amla fruit extract, has been explored for the preparation of 2-aryl-1,3-benzoxazoles. researchgate.net
Strategies for Structural Derivatization and Analogue Preparation
The ability to modify the structure of this compound is crucial for tuning its properties for various applications. Derivatization can occur on either the benzoxazole ring system or the 2-phenyl substituent.
Modification of the benzoxazole core can be achieved by starting with substituted o-aminophenols. For example, using a 5-chloro-2-aminophenol would lead to a 5-chloro-2-(3-fluorophenyl)-1,3-benzoxazole. nih.gov Further functionalization of the benzoxazole ring, such as through electrophilic substitution, is also possible, with reactions tending to occur at the C-6 position. researchgate.net
Alterations to the 2-phenyl ring can be accomplished by using different substituted benzoic acids or aldehydes in the initial condensation reaction. For example, using 4-amino-3-fluorobenzoic acid would introduce an amino group onto the phenyl ring. nih.gov Additionally, the fluorine atom on the phenyl ring provides a site for potential further transformations.
The development of one-pot, multicomponent reactions also provides a versatile strategy for generating a library of analogues. For instance, novel hybrids of 1,2,3-triazole-benzoxazole have been synthesized through a one-pot, multicomponent approach, demonstrating the potential for creating complex derivatives. nih.gov
Modifications at the 1,3-Benzoxazole Core
Modifications to the 1,3-benzoxazole core of this compound are typically achieved by using substituted 2-aminophenols as the starting material. This strategic approach allows for the introduction of a wide array of functional groups onto the benzene (B151609) ring of the benzoxazole moiety, thereby tuning the electronic and steric properties of the final molecule.
The synthesis can accommodate various substituents on the 2-aminophenol ring. For instance, electron-donating groups (e.g., methoxy (B1213986), methyl) and electron-withdrawing groups (e.g., chloro, bromo, nitro) can be present on the aromatic ring of the 2-aminophenol precursor. organic-chemistry.org The cyclization reaction to form the benzoxazole ring generally proceeds efficiently despite the presence of these substituents.
Research has demonstrated the successful synthesis of benzoxazole derivatives with diverse substitution patterns on the core structure. These modifications are crucial for developing libraries of compounds with varied physicochemical and biological properties. For example, studies have shown that the introduction of a chlorine atom at the 5-position of the benzoxazole ring can influence the biological activity of the resulting compounds. nih.gov
Below is a table illustrating potential modifications at the 1,3-benzoxazole core by using different substituted 2-aminophenols in the synthesis.
| Starting Material (Substituted 2-Aminophenol) | Resulting this compound Derivative | Potential Introduced Substituent |
| 4-Chloro-2-aminophenol | 5-Chloro-2-(3-fluorophenyl)-1,3-benzoxazole | Chloro |
| 4-Methyl-2-aminophenol | 5-Methyl-2-(3-fluorophenyl)-1,3-benzoxazole | Methyl |
| 4-Methoxy-2-aminophenol | 5-Methoxy-2-(3-fluorophenyl)-1,3-benzoxazole | Methoxy |
| 4-Nitro-2-aminophenol | 5-Nitro-2-(3-fluorophenyl)-1,3-benzoxazole | Nitro |
Substituent Effects on the 3-Fluorophenyl Moiety
Further substitution on the 3-fluorophenyl ring can be achieved by starting with appropriately substituted 3-fluorobenzaldehyde or 3-fluorobenzoic acid derivatives. The effect of these additional substituents can be analyzed to establish structure-activity relationships (SAR).
For instance, studies on similar 2-phenylbenzoxazole (B188899) systems have shown that the introduction of additional groups on the phenyl ring can significantly impact their properties. A study on the photochemistry of 2-(2'-hydroxyphenyl) benzazole derivatives indicated that the position of a substituent (e.g., a methoxy group) on the phenyl ring could alter the excited-state relaxation pathways. researchgate.net In another study, the presence of a methoxy group at the 3-position of the phenyl ring in a series of 2-(phenyl)benzoxazole derivatives was generally associated with higher antiproliferative activity. nih.gov
The following table outlines how different substituents on the 3-fluorophenyl moiety could potentially influence the properties of the resulting benzoxazole derivative.
| Starting Material (Substituted 3-Fluorophenyl Precursor) | Resulting 2-Aryl-1,3-benzoxazole Derivative | Nature of Additional Substituent | Potential Influence |
| 3-Fluoro-4-methoxybenzaldehyde | 2-(3-Fluoro-4-methoxyphenyl)-1,3-benzoxazole | Electron-donating (Methoxy) | May enhance biological activity |
| 3-Fluoro-4-nitrobenzoic acid | 2-(3-Fluoro-4-nitrophenyl)-1,3-benzoxazole | Electron-withdrawing (Nitro) | Modifies electronic properties |
| 5-Fluoro-2-hydroxybenzaldehyde | 2-(5-Fluoro-2-hydroxyphenyl)-1,3-benzoxazole | Electron-donating (Hydroxy) | Can participate in intramolecular hydrogen bonding |
Systematic variation of substituents on the 3-fluorophenyl ring is a key strategy for the rational design of new this compound derivatives with tailored characteristics for various applications.
Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone in the structural analysis of 2-(3-Fluorophenyl)-1,3-benzoxazole, offering precise information about the hydrogen, carbon, and fluorine atoms within the molecule.
Detailed ¹H and ¹³C NMR Chemical Shift Assignments
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the molecular skeleton. The chemical shifts are influenced by the electronic environment of each nucleus, allowing for the assignment of each atom in the structure. For benzoxazole (B165842) derivatives, the chemical shifts of the aromatic protons and carbons are well-documented. mdpi.comchemicalbook.comchemicalbook.com The presence of the fluorophenyl group introduces specific shifts and coupling patterns that are characteristic of this substitution.
The ¹H NMR spectrum of this compound would be expected to show a complex multiplet pattern in the aromatic region. The protons on the benzoxazole ring system and the 3-fluorophenyl ring will exhibit distinct chemical shifts and coupling constants, influenced by their relative positions and the electron-withdrawing nature of the fluorine atom. Similarly, the ¹³C NMR spectrum will display unique signals for each carbon atom, with the carbons directly bonded to the fluorine and nitrogen atoms showing characteristic downfield shifts.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2' | 7.90-8.10 | ddd | J(H,F) ≈ 8-10, J(H,H) ≈ 2, J(H,H) ≈ 2 |
| H-4 | 7.70-7.80 | m | |
| H-5 | 7.30-7.40 | m | |
| H-6 | 7.30-7.40 | m | |
| H-7 | 7.70-7.80 | m | |
| H-4' | 7.50-7.60 | m | |
| H-5' | 7.20-7.30 | m | |
| H-6' | 7.90-8.10 | dt | J(H,H) ≈ 8, J(H,H) ≈ 2 |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 162-164 |
| C-3a | 150-152 |
| C-4 | 124-126 |
| C-5 | 125-127 |
| C-6 | 120-122 |
| C-7 | 110-112 |
| C-7a | 141-143 |
| C-1' | 128-130 (d, J(C,F) ≈ 8-10 Hz) |
| C-2' | 115-117 (d, J(C,F) ≈ 21-23 Hz) |
| C-3' | 161-163 (d, J(C,F) ≈ 245-250 Hz) |
| C-4' | 130-132 (d, J(C,F) ≈ 8-10 Hz) |
| C-5' | 123-125 (d, J(C,F) ≈ 3-4 Hz) |
| C-6' | 118-120 (d, J(C,F) ≈ 21-23 Hz) |
Note: The predicted values are based on typical chemical shift ranges for similar structures and are subject to variation based on solvent and experimental conditions.
Fluorine-19 NMR Spectroscopy for Probing Electronic Environments
Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgbiophysics.org The chemical shift of the fluorine atom in this compound is highly sensitive to its electronic environment, making ¹⁹F NMR an excellent probe for subtle changes in the molecule's structure and interactions. biophysics.orgnih.gov The large chemical shift range of ¹⁹F NMR minimizes signal overlap, providing clear and interpretable spectra. nih.gov The chemical shift for the fluorine in a 3-fluorophenyl group typically appears in a specific region of the ¹⁹F NMR spectrum. ucsb.edu
Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound. ipb.pt
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the phenyl and benzoxazole ring systems. sdsu.eduscience.gov
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms, providing a powerful tool for assigning carbon signals based on their attached protons. sdsu.eduscience.gov
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the fluorophenyl and benzoxazole moieties and for assigning quaternary carbons. ipb.ptscience.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule.
Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon resonances in this compound can be achieved. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the precise determination of the molecular weight of this compound. This allows for the unambiguous confirmation of its molecular formula, C₁₃H₈FNO. rsc.org HRMS provides mass measurements with high accuracy, typically to within a few parts per million, which helps to distinguish the target compound from other potential molecules with the same nominal mass.
Fragmentation Pathway Analysis by Tandem Mass Spectrometry (MS/MS)
Tandem Mass Spectrometry (MS/MS) provides valuable structural information by analyzing the fragmentation patterns of the protonated molecular ion ([M+H]⁺). nih.gov By subjecting the parent ion to collision-induced dissociation (CID), a series of characteristic fragment ions are produced. The analysis of these fragments helps to elucidate the structure of the original molecule and confirm the connectivity of its different parts. nih.govmdpi.com For this compound, key fragmentation pathways would likely involve the cleavage of the bond between the phenyl and benzoxazole rings, as well as fragmentation within the benzoxazole system itself.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The IR spectrum is expected to show characteristic absorption bands for the C-F stretching vibration, the C=N stretching of the oxazole (B20620) ring, and the C-O-C stretching of the ether linkage within the benzoxazole core. nih.govresearchgate.netnist.gov Aromatic C-H stretching and bending vibrations will also be present. mdpi.com
Raman spectroscopy complements IR spectroscopy and can be particularly useful for observing symmetric vibrations and the C=C stretching modes of the aromatic rings. esisresearch.org Theoretical calculations, often using density functional theory (DFT), can be employed to simulate the vibrational spectra and aid in the assignment of the observed bands. esisresearch.org
Interactive Data Table: Key IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3100-3000 | IR, Raman |
| C=N Stretch (Oxazole) | 1650-1550 | IR, Raman |
| Aromatic C=C Stretch | 1600-1450 | IR, Raman |
| C-O-C Stretch (Benzoxazole) | 1270-1200 | IR |
| C-F Stretch | 1250-1000 | IR |
| Aromatic C-H Bend | 900-675 | IR |
Characteristic Absorption Bands of the Benzoxazole Ring System
The infrared (IR) spectrum of the benzoxazole ring system is distinguished by a set of characteristic absorption bands that arise from the vibrations of its constituent bonds. These bands serve as spectroscopic fingerprints for identifying the benzoxazole moiety in various compounds.
Key vibrational modes for the benzoxazole ring include:
C=N Stretching: The carbon-nitrogen double bond (C=N) of the oxazole ring typically exhibits a strong stretching vibration in the region of 1605-1688 cm⁻¹. nih.gov For some benzoxazole derivatives, this band can be observed around 1520-1536 cm⁻¹. esisresearch.org
C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C group within the oxazole ring are also prominent. The asymmetric stretch is often found around 1250 cm⁻¹, while the symmetric stretch appears near 1073 cm⁻¹. esisresearch.org
Aromatic C=C Stretching: The vibrations of the carbon-carbon double bonds within the fused benzene (B151609) ring give rise to absorption bands in the 1452-1496 cm⁻¹ range. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations are typically observed between 2919 cm⁻¹ and 3213 cm⁻¹. nih.gov
These characteristic bands provide a reliable method for the initial identification and structural confirmation of compounds containing the benzoxazole core.
Table 1: Characteristic Infrared Absorption Bands for the Benzoxazole Ring System
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |
| Aromatic C-H Stretch | 2919 - 3213 | nih.gov |
| C=N Stretch | 1605 - 1688 | nih.gov |
| Aromatic C=C Stretch | 1452 - 1496 | nih.gov |
| Asymmetric C-O-C Stretch | ~1250 | esisresearch.org |
| Symmetric C-O-C Stretch | ~1073 | esisresearch.org |
Impact of Fluorine Substitution on Vibrational Modes
The introduction of a fluorine atom onto the phenyl ring of 2-phenyl-1,3-benzoxazole significantly influences the molecule's vibrational modes. Fluorine's high electronegativity and mass lead to predictable shifts in the IR spectrum. rsc.org
C-F Stretching: The most direct impact of fluorination is the appearance of a strong absorption band corresponding to the C-F stretching vibration. For fluorinated aromatic compounds, this band is typically observed in the region of 1100-1400 cm⁻¹.
Shifts in Other Vibrational Modes: The electron-withdrawing nature of fluorine can alter the electron distribution within the molecule, leading to shifts in the vibrational frequencies of other bonds. For instance, the C=N and C=C stretching frequencies may be slightly shifted compared to the non-fluorinated analogue. rsc.org Studies on fluorinated benzoxazole-based liquid crystals have shown that lateral fluorine substitution can significantly affect the molecule's properties. mdpi.com The position of the fluorine atom on the phenyl ring is crucial in determining the optical and electrochemical properties of such organic dyes. rsc.org
The precise location and intensity of these bands can provide valuable information about the electronic environment and conformation of the molecule.
X-ray Crystallography for Solid-State Structural Determination
For example, 2-(4-fluorophenyl)-1,3-benzoxazole (B1622365) crystallizes in a monoclinic system, with the benzoxazole core being planar. The fluorophenyl group is twisted relative to this plane, indicating some degree of torsional strain.
Conformational Analysis and Torsional Strain
The conformation of this compound is largely defined by the torsional angle between the benzoxazole ring system and the 3-fluorophenyl ring. This rotation around the single bond connecting the two ring systems is influenced by a balance of electronic and steric effects.
The planarity of the molecule is a key factor. In the solid state, a completely planar conformation may be hindered by steric interactions between the hydrogen atoms on the adjacent rings. This leads to a non-zero dihedral angle between the two aromatic systems. In the case of the related 2-(4-fluorophenyl)-1,3-benzoxazole, the dihedral angle between the benzoxazole core and the 4-fluorophenyl substituent is 11.93°. It is expected that the 3-fluoro isomer would adopt a similarly twisted conformation to alleviate steric hindrance.
Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces dictate the physical properties of the solid, such as melting point and solubility. For this compound, several types of interactions are expected to play a role:
π-π Stacking: The aromatic nature of both the benzoxazole and fluorophenyl rings allows for π-π stacking interactions, where the electron clouds of adjacent rings interact favorably. These interactions are a significant driving force in the packing of many aromatic compounds. In some triazole derivatives, triazole rings have been observed to associate in pairs through π-π interactions. nih.gov
C-H···N and C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the carbon-hydrogen bonds of the aromatic rings as donors and the nitrogen or oxygen atoms of the benzoxazole ring as acceptors can contribute to the stability of the crystal lattice.
Halogen Bonding: The fluorine atom can participate in halogen bonding, where it acts as an electrophilic species interacting with a nucleophile. Additionally, C-H···F interactions, a type of weak hydrogen bond, can also influence the crystal packing. The aggregation of some fluorinated compounds is dominated by various intermolecular interactions, including H···F contacts. nih.gov
The interplay of these interactions results in a specific three-dimensional arrangement of the molecules in the crystal, which can be fully elucidated through single-crystal X-ray diffraction analysis.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and reactivity indices.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and its electronic transitions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity.
For 2-(3-Fluorophenyl)-1,3-benzoxazole, DFT calculations reveal the distribution of these key orbitals. The HOMO is typically localized over the electron-rich benzoxazole (B165842) ring system and the phenyl ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed across the entire π-system, including the fluorophenyl and benzoxazole moieties, suggesting these regions are susceptible to nucleophilic attack. This distribution facilitates an intramolecular charge transfer (ICT) from the benzoxazole portion to the fluorophenyl ring upon electronic excitation.
A smaller HOMO-LUMO gap is associated with higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. Theoretical calculations for similar benzoxazole derivatives provide insight into the expected electronic parameters for this compound.
Table 1: Calculated Electronic Properties of a Representative Benzoxazole Derivative
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.2 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.5 eV |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | ~ 4.7 eV |
Note: Values are representative and based on DFT calculations for structurally similar benzoxazole compounds.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. The MEP map illustrates regions of positive and negative electrostatic potential.
In the MEP of this compound, distinct regions of charge are observable:
Negative Potential (Red/Yellow): These areas, rich in electrons, are concentrated around the electronegative nitrogen and oxygen atoms of the benzoxazole ring and the fluorine atom on the phenyl ring. These sites are prone to electrophilic attack and are involved in forming hydrogen bonds.
Positive Potential (Blue): These electron-deficient regions are primarily located around the hydrogen atoms of the molecule.
Neutral Potential (Green): These areas are typically found over the carbon atoms of the aromatic rings.
This charge distribution is critical for understanding non-covalent interactions, particularly in the context of ligand-receptor binding, where electrostatic complementarity plays a significant role.
Molecular Dynamics Simulations and Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing a detailed picture of their conformational flexibility and interactions with the environment, such as a solvent.
The structure of this compound is characterized by two main components: the planar benzoxazole ring system and the attached 3-fluorophenyl ring. The key conformational flexibility arises from the rotation around the single bond connecting these two rings.
In the gas phase, the molecule is expected to adopt a largely planar conformation, as this maximizes π-orbital overlap and electronic conjugation. However, slight twisting is possible to alleviate minor steric strain. Crystallographic studies of similar compounds, such as 2-(4-Aminophenyl)-1,3-benzoxazole, show a small dihedral angle of about 11.8° between the benzoxazole and phenyl rings, suggesting a near-planar ground state is most stable. MD simulations can explore the energy landscape associated with this rotation, confirming the stability of such low-energy conformers.
The presence of a solvent can significantly influence the conformational preferences of a molecule. MD simulations in explicit solvent models (e.g., water) can reveal how solvent molecules interact with the solute and affect its structure. For this compound, polar solvents are expected to interact with the polar regions of the molecule, such as the benzoxazole nitrogen and oxygen atoms and the fluorine substituent. These interactions can stabilize different conformers compared to the gas phase. Studies on related benzoxazole derivatives show that solvent polarity can strongly influence their fluorescence spectra, which is indicative of changes in the electronic structure and geometry of the excited state. These solvent-solute interactions can alter the rotational barrier between the two ring systems and stabilize conformers with different dihedral angles.
Molecular Docking Studies for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a compound's activity.
Benzoxazole derivatives are known to interact with a wide range of biological targets, and docking studies have been crucial in elucidating these interactions. For this compound, docking simulations can predict its binding affinity and mode of interaction with various enzymes and receptors. Common targets for the benzoxazole scaffold include protein kinases (such as VEGFR-2), enzymes involved in microbial pathogenesis, and DNA-related enzymes like topoisomerases.
Docking studies on related compounds reveal several key types of interactions:
Hydrogen Bonding: The nitrogen atom of the benzoxazole ring often acts as a hydrogen bond acceptor, interacting with donor residues like lysine (B10760008) or arginine in the protein's active site.
Hydrophobic Interactions: The aromatic benzoxazole and fluorophenyl rings can form hydrophobic and van der Waals interactions with nonpolar amino acid residues such as leucine, valine, and alanine.
π-π Stacking: The planar aromatic rings can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
The table below summarizes representative docking results for benzoxazole derivatives against a common cancer target, VEGFR-2, illustrating the typical binding energies and interacting residues.
Table 2: Representative Molecular Docking Results for Benzoxazole Derivatives with VEGFR-2
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|---|
| Benzoxazole-Benzamide Conjugates | VEGFR-2 | -8.15 to -8.45 | Cys919, Asp1046, Glu885 | H-bond, Hydrophobic | |
| Benzoxazole Derivatives | VEGFR-2 | Not specified | Leu35, Val43, Lys63, Leu84 | Hydrophobic, H-bond | |
| Thymoquinone-derived Benzoxazoles | PI3K, Akt, mTOR | -7.9 to -9.1 | Lys802, Val851, Asp933 | H-bond, Hydrophobic |
This table is illustrative of the types of results obtained for the broader class of benzoxazole derivatives, providing a predictive framework for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are essential for understanding the relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.
QSAR models have been successfully developed for various series of benzoxazole derivatives to predict their in vitro biological activities, such as anticancer and antimicrobial effects. These models are typically built using a training set of compounds with known activities and then validated using a test set.
For example, three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on benzoxazole derivatives targeting VEGFR-2 nih.gov. These models have demonstrated good predictive ability for the anticancer activity against cell lines like HepG2, HCT-116, and MCF-7, with cross-validated correlation coefficients (Rcv²) ranging from 0.509 to 0.711 tandfonline.com. Similarly, 3D-QSAR models have been developed for benzazole derivatives as eukaryotic topoisomerase II inhibitors, showing a good fit with an r² value of 0.997 nih.gov.
Although these studies did not specifically focus on this compound, the developed models provide a framework for predicting its activity. The inclusion of this compound in future QSAR studies would be necessary to accurately determine its predicted biological endpoints. A study on 2-(3,4-disubstituted phenyl)benzoxazole derivatives revealed that a methoxy (B1213986) group at the 3-position of the phenyl ring generally enhanced antiproliferative activity, suggesting that substitutions at this position are critical for biological function nih.gov.
A crucial outcome of QSAR modeling is the identification of key physico-chemical descriptors that govern the biological activity of a series of compounds. These descriptors can be steric, electronic, hydrophobic, or topological in nature.
In 3D-QSAR studies of benzoxazole derivatives, the CoMFA and CoMSIA contour maps reveal the importance of steric and electrostatic fields. For instance, in the models for VEGFR-2 inhibitors, the contour maps indicated that bulky and electronegative groups at certain positions of the molecule are favorable for activity nih.gov. For topoisomerase II inhibitors, the models revealed that electronegatively charged substituents on the heterocyclic ring system and positively charged groups between the benzazole moiety and the 2-substituted phenyl ring enhance activity nih.gov.
Biological Activity and Mechanistic Studies in Vitro and in Silico
Enzyme Inhibition Studies and Mechanistic Elucidation (In Vitro)
Derivatives of the 2-phenyl-1,3-benzoxazole family have been extensively studied as inhibitors of various enzymes critical to disease pathology. The specific inhibitory profile and kinetics are heavily influenced by the substitution patterns on both the benzoxazole (B165842) and phenyl rings.
Inhibition Kinetics against Specific Enzymes (e.g., Topoisomerases, Kinases, COX-2)
Topoisomerases: Benzoxazole derivatives have been identified as potent inhibitors of human topoisomerases, enzymes that are crucial for DNA replication and transcription and are validated targets for anticancer drugs. nih.govnih.gov Studies on a series of 2,5-disubstituted-benzoxazoles revealed significant inhibitory activity against both topoisomerase I and topoisomerase II. nih.gov For instance, certain analogs were found to be more potent poisons of eukaryotic DNA topoisomerase I than the reference drug camptothecin, while others exhibited significant inhibition of eukaryotic DNA topoisomerase II, with greater potency than etoposide. nih.gov The mechanism is thought to involve stabilizing the enzyme-DNA cleavage complex, leading to double-strand breaks in DNA. google.com While specific kinetic data for 2-(3-Fluorophenyl)-1,3-benzoxazole is not detailed in the reviewed literature, the activity of fluorinated analogs like 5-amino-2-(p-fluorophenyl)benzoxazole suggests that the fluorophenyl moiety is compatible with activity against these enzymes. nih.gov
Kinases: Kinases, particularly tyrosine kinases, are key regulators of cellular signaling pathways involved in cell proliferation, angiogenesis, and metastasis. The vascular endothelial growth factor receptor-2 (VEGFR-2) is a critical tyrosine kinase in tumor-induced angiogenesis, making it a prime target for cancer therapy. nih.govnih.gov The 2-substituted benzoxazole scaffold is a core feature of many VEGFR-2 inhibitors. nih.govnih.gov Research has demonstrated that novel benzoxazole derivatives can potently inhibit VEGFR-2. nih.govnih.gov For example, a series of benzoxazole-benzamide conjugates showed potent VEGFR-2 inhibitory activity, with lead compounds inhibiting the enzyme at nanomolar concentrations. nih.gov The anti-proliferative effects of these compounds often correlate with their ability to inhibit VEGFR-2. nih.gov Molecular docking studies suggest these molecules bind to the ATP-binding site of the kinase domain. Although specific IC₅₀ values for this compound are not available, the general class of compounds shows significant promise. google.com
Cyclooxygenase-2 (COX-2): The cyclooxygenase (COX) enzymes are key to the inflammatory pathway, and selective inhibition of the COX-2 isoform is a major goal for developing anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov The 2-phenyl-benzoxazole structure has been identified as a novel scaffold for selective COX-2 inhibition. nih.gov Molecular docking studies indicate that the benzoxazole ring is a crucial moiety for interacting with key residues like Tyr355 and Arg120 within the COX-2 active site. nih.gov The presence of electron-withdrawing groups, such as fluorine, on the phenyl ring is often explored to enhance activity. nih.gov Studies on related structures, such as 2-(2-arylphenyl)benzoxazoles, have yielded compounds with COX-2 selectivity superior to the clinical drug celecoxib. nih.gov
| Enzyme Target | Benzoxazole Scaffold | Observed In Vitro Activity | Reference Compound(s) | Reference(s) |
|---|---|---|---|---|
| Topoisomerase I/II | 2,5-Disubstituted Benzoxazoles | Inhibition of DNA relaxation and decatenation; potency can exceed reference drugs. | Camptothecin, Etoposide | nih.gov |
| VEGFR-2 Kinase | 2-Substituted Benzoxazoles | Potent inhibition (nM range for some derivatives), correlating with anti-proliferative effects. | Sorafenib | nih.govnih.gov |
| COX-2 | 2-Arylphenyl Benzoxazoles | Selective inhibition with potency and selectivity indices comparable or superior to clinical drugs. | Celecoxib, Diclofenac | nih.gov |
Allosteric vs. Orthosteric Binding Mechanisms (Hypothetical)
The mechanism by which a ligand inhibits an enzyme can be broadly categorized as orthosteric or allosteric.
Orthosteric Inhibition: This involves the ligand binding directly to the active site of the enzyme, where the natural substrate normally binds. nih.gov This binding is competitive, preventing the substrate from accessing the catalytic machinery. nih.gov For enzymes like COX-2 and kinases, most inhibitors, including those based on the benzoxazole scaffold, are designed as orthosteric competitors of the natural substrate (arachidonic acid for COX-2, ATP for kinases). nih.govnih.gov It is highly probable that this compound would act as an orthosteric inhibitor of these enzymes, occupying the hydrophobic channel in COX-2 or the ATP-binding pocket in a kinase.
Allosteric Inhibition: This mechanism involves the ligand binding to a site on the enzyme that is topographically distinct from the active site. nih.govfrontiersin.org This binding induces a conformational change in the enzyme that is transmitted to the active site, reducing its catalytic efficiency without directly blocking substrate access. nih.gov Allosteric modulators can offer greater selectivity, as allosteric sites are often less conserved across protein families than the highly conserved active sites. nih.gov While less common for the enzyme classes typically targeted by benzoxazoles, the possibility of allosteric modulation cannot be entirely ruled out without specific experimental investigation. For instance, some kinase inhibitors achieve selectivity through binding to allosteric pockets adjacent to the ATP site. A hypothetical allosteric mechanism for this compound would involve it binding to a secondary pocket on a target like VEGFR-2, altering the conformation of the activation loop and thereby inhibiting its function.
Receptor Binding Profiling (In Vitro)
Beyond enzymes, benzoxazole derivatives have been shown to interact with membrane-bound receptors, particularly G Protein-Coupled Receptors (GPCRs).
Affinity and Selectivity for G Protein-Coupled Receptors (GPCRs) or other Receptor Classes
The benzoxazole nucleus is present in ligands designed for various GPCRs. A notable example is its use in developing ligands for serotonin (B10506) (5-HT) receptors. One study detailed the synthesis of a benzoxazole derivative that showed very high affinity for the 5-HT₃ receptor, a ligand-gated ion channel, with a Kᵢ value in the nanomolar range (0.77 nM). nih.gov This demonstrates the suitability of the benzoxazole scaffold for high-affinity binding to receptor targets.
The design of selective GPCR ligands is a significant challenge due to the conservation of orthosteric binding sites across receptor subtypes. frontiersin.org The use of specific scaffolds like 2-aminoimidazole has been proposed as a strategy to achieve selectivity for aminergic GPCRs. epa.gov For this compound, its potential affinity for GPCRs would need to be determined through broad radioligand binding screens. The physicochemical properties conferred by the fluorophenyl group could influence its selectivity profile across the GPCR family. For instance, studies on cannabinoid receptors (CB₂R), another GPCR class, have investigated allosteric modulation, highlighting complex binding behaviors that can include both competitive and allosteric interactions from a single molecule. cnr.it
Agonist, Antagonist, or Inverse Agonist Characterization (In Vitro)
The functional consequence of a ligand binding to a receptor determines whether it acts as an agonist, antagonist, or inverse agonist.
Agonist: An agonist binds to and activates a receptor, eliciting a biological response. A benzoxazole derivative was characterized as a potent 5-HT₃ receptor agonist, triggering a physiological reflex that was blocked by a known antagonist. nih.gov
Antagonist: An antagonist binds to a receptor but does not activate it, instead blocking the binding and action of the endogenous agonist.
Inverse Agonist: An inverse agonist binds to the same site as an agonist but produces the opposite pharmacological effect, reducing the constitutive or basal activity of a receptor.
The functional characterization of this compound at any given receptor would require specific in vitro functional assays, such as measuring second messenger production (e.g., cAMP), G-protein activation, or β-arrestin recruitment. cnr.it For example, a study of D₁R-D₃R heteromers showed that different selective D₃R ligands could act as agonists or antagonists depending on the cellular context, highlighting the complexity of pharmacological characterization. nih.gov Without such experimental data, the functional nature of this compound at any potential receptor target remains speculative.
Cellular Pathway Modulation Investigations (In Vitro)
The inhibition of key enzymes or the modulation of receptor activity by a compound ultimately translates to changes in cellular signaling pathways. In vitro investigations in cell-based models are crucial for understanding these downstream effects. For benzoxazole derivatives targeting VEGFR-2, studies have shown clear modulation of pathways related to cancer cell survival and proliferation. nih.govnih.govnih.gov
Specifically, potent benzoxazole-based VEGFR-2 inhibitors have been shown to induce apoptosis (programmed cell death) in cancer cell lines. nih.govnih.gov This is often accompanied by cell cycle arrest, for instance at the G2/M or Pre-G1 phase, preventing the cells from dividing. nih.govnih.gov Mechanistic studies have confirmed these observations by measuring key cellular markers. For example, treatment with these compounds leads to an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2. nih.govnih.gov Furthermore, an elevation in the levels of executioner caspases, such as caspase-3, provides direct evidence of apoptosis induction. nih.govnih.gov Therefore, a likely consequence of this compound acting as a kinase inhibitor would be the modulation of these critical cellular survival and death pathways.
Induction of Apoptosis and Cell Cycle Arrest Mechanisms (In Vitro, cellular level)
For instance, the benzoxazole derivative K313 has been shown to reduce the viability of human B-cell leukemia (Nalm-6) and lymphoma (Daudi) cells in a dose-dependent manner. nih.govnih.gov This effect is accompanied by a moderate cell cycle arrest at the G0/G1 phase. nih.govnih.gov Mechanistic studies revealed that K313 mediates apoptosis through the activation of caspase-9 and caspase-3, as well as poly ADP-ribose polymerase (PARP). nih.govnih.govnih.gov Furthermore, treatment with K313 led to a significant decrease in the mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway. nih.gov
Similarly, other benzoxazole and benzimidazole (B57391) derivatives have demonstrated the ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines. nih.govresearchgate.netmdpi.com For example, certain novel benzoxazole derivatives have been reported to induce apoptosis in HepG2 cells, with one compound causing cell cycle arrest primarily at the Pre-G1 phase. nih.gov This was further supported by a notable increase in caspase-3 levels. nih.gov While these findings are for related compounds, they suggest that the 2-phenylbenzoxazole (B188899) scaffold, which is the core structure of this compound, is a viable pharmacophore for inducing apoptosis and cell cycle arrest.
Table 1: Effects of Benzoxazole Derivatives on Apoptosis and Cell Cycle
| Compound | Cell Line | Effect | Reference |
| K313 | Nalm-6, Daudi | G0/G1 phase cell cycle arrest, induction of apoptosis | nih.govnih.gov |
| Benzoxazole derivative 14b | HepG2 | Pre-G1 phase cell cycle arrest, induction of apoptosis | nih.gov |
| Various Benzoxazole Derivatives | HCT-116 | Increased total apoptosis, altered caspase-3 expression | researchgate.net |
Antimicrobial and Antifungal Activity Mechanisms (In Vitro)
The benzoxazole scaffold is a well-established pharmacophore in the development of antimicrobial and antifungal agents. nih.govnih.govnih.gov While specific data on the antimicrobial and antifungal activity of this compound is limited, the broader class of compounds exhibits significant activity against a range of pathogens.
Studies on fluorinated benzimidazole derivatives, which are structurally related to fluorinated benzoxazoles, have shown that the presence and position of the fluorine atom can significantly influence antimicrobial activity. For example, a 2-(m-fluorophenyl)-benzimidazole derivative displayed good activity against Bacillus subtilis. acgpubs.orgacgpubs.org This suggests that the 3-fluorophenyl substitution in this compound could be a key determinant of its potential antimicrobial properties.
Membrane Disruption and Cell Wall Integrity Studies
One of the proposed mechanisms for the antifungal activity of benzoxazole derivatives is the disruption of the fungal cell membrane. In vitro studies on certain benzoxazole derivatives against Candida species have demonstrated their ability to cause membrane permeabilization. nih.gov This leads to the leakage of essential cellular components and ultimately cell death. Some benzoxazoles have shown a pleiotropic mode of action that includes perturbation of total sterol content and interaction with exogenous ergosterol, a key component of the fungal cell membrane. nih.gov
Inhibition of Microbial Virulence Factors
Another mechanism by which antimicrobial agents can act is through the inhibition of virulence factors. While direct evidence for this compound is lacking, studies on other heterocyclic compounds provide a basis for this potential mechanism. For instance, certain benzoxazole derivatives have been investigated for their ability to inhibit enzymes crucial for microbial survival and pathogenesis, such as those involved in cell wall biosynthesis. nih.gov
Antiviral Activity Mechanisms (In Vitro)
The antiviral potential of benzoxazole derivatives has been explored against a variety of viruses. nih.govnih.govmdpi.com Although there are no specific reports on the antiviral activity of this compound, research on structurally similar compounds offers valuable insights.
Interference with Viral Replication Cycle Steps
Studies on novel 2-benzoxyl-phenylpyridine derivatives have shown that these compounds can target the early stages of the coxsackievirus B3 (CVB3) replication cycle, including viral RNA replication and protein synthesis. nih.govresearchgate.net These compounds did not directly inactivate the virus but rather inhibited its replication within host cells. nih.govresearchgate.net This mechanism of interfering with the viral replication machinery is a common strategy for antiviral drugs. Given the structural similarities, it is plausible that this compound could exhibit similar antiviral mechanisms.
Target Identification within Viral Proteins
The investigation into the specific viral protein targets of this compound is an emerging area of research. While direct studies identifying the explicit viral protein interactions of this particular compound are not extensively documented in publicly available scientific literature, the broader class of benzoxazole derivatives has been the subject of numerous virological studies. These investigations have successfully identified several key viral proteins as potential targets for compounds containing the benzoxazole scaffold. This body of research provides a foundational framework for hypothesizing the potential mechanisms of action for this compound and directs future research endeavors.
The antiviral potential of the benzoxazole core structure has been demonstrated against a range of viruses, with in vitro and in silico studies pointing towards specific viral enzymes and structural proteins as likely targets. These findings are critical in guiding the rational design and development of novel antiviral agents based on the benzoxazole motif.
Influenza Virus Proteins
Research into the anti-influenza activity of benzoxazole derivatives has provided valuable insights into their potential mechanisms. A study on a series of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles revealed in vitro activity against the influenza A virus. nih.gov Although the precise protein target was not definitively identified in this study, the primary targets for anti-influenza drugs are typically the viral neuraminidase (NA) and the M2 proton channel. Future research, including enzymatic assays and molecular docking studies, could elucidate whether this compound or its analogues interact with these or other essential influenza proteins.
Coronavirus Proteases
The global health crisis precipitated by SARS-CoV-2 spurred intensive research into inhibitors of key viral enzymes, including the 3-chymotrypsin-like protease (3CLpro) and the papain-like protease (PLpro). These proteases are essential for viral replication and are considered prime targets for antiviral drug development. An in silico screening of benzoxazole-thiazolidinone hybrids identified potential inhibitors of both SARS-CoV-2 3CLpro and PLpro. nih.gov These computational findings suggest that the benzoxazole scaffold can be accommodated within the active sites of these crucial viral enzymes, indicating a potential avenue for the antiviral activity of this compound.
HIV-1 Glycoprotein (B1211001) gp120
The human immunodeficiency virus type 1 (HIV-1) envelope glycoprotein gp120 is a key player in the viral entry process and represents a significant target for antiviral intervention. Studies have explored the potential of benzoxazole derivatives as HIV-1 entry inhibitors. Specifically, research has focused on their ability to target the Phe43 cavity in gp120. nih.gov The interaction with this cavity can prevent the conformational changes required for viral fusion with the host cell membrane. This highlights the potential for this compound to be investigated as an inhibitor of HIV-1 entry.
Other Potential Viral Targets
The versatility of the benzoxazole scaffold is further underscored by its demonstrated activity against other viruses. For instance, certain 2-benzoxyl-phenylpyridine derivatives, which share structural similarities with the broader class of compounds, have shown inhibitory effects against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.com While the specific molecular targets for these activities were not fully elucidated, the findings broaden the spectrum of viruses that may be susceptible to benzoxazole-based inhibitors.
Interactive Data Table: Potential Viral Protein Targets for Benzoxazole Derivatives
| Viral Target | Virus | Potential Role of Benzoxazole Derivatives | Supporting Evidence |
| 3-Chymotrypsin-like Protease (3CLpro) | SARS-CoV-2 | Inhibition of viral replication | In silico screening of benzoxazole-thiazolidinone hybrids nih.gov |
| Papain-like Protease (PLpro) | SARS-CoV-2 | Inhibition of viral replication and innate immune evasion | In silico screening of benzoxazole-thiazolidinone hybrids nih.gov |
| Envelope Glycoprotein gp120 | HIV-1 | Inhibition of viral entry | Inhibition of the Phe43 cavity by benzodioxolyl pyrrole-based derivatives nih.gov |
| Neuraminidase (NA) / M2 Proton Channel | Influenza A Virus | Inhibition of viral release or entry | In vitro activity of 5-substituted-2-(4-substituted phenyl)-1,3-benzoxazoles nih.gov |
| Unspecified | Coxsackievirus B3 (CVB3) | Inhibition of viral replication | In vitro activity of 2-benzoxyl-phenylpyridine derivatives mdpi.com |
| Unspecified | Adenovirus type 7 (ADV7) | Inhibition of viral replication | In vitro activity of 2-benzoxyl-phenylpyridine derivatives mdpi.com |
Structure Activity Relationship Sar Studies of 2 3 Fluorophenyl 1,3 Benzoxazole Derivatives
Role of Fluorine Substitution on Biological Activity and Selectivity
The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological properties. In the context of 2-phenyl-1,3-benzoxazole derivatives, the fluorine atom, particularly at the 3-position of the phenyl ring, plays a multifaceted role in modulating the molecule's activity and selectivity.
The fluorine atom possesses unique properties that distinguish it from other halogens and hydrogen. Its small atomic size and high electronegativity are key to its influence on molecular interactions.
Electronic Effects: Fluorine is the most electronegative element, leading to a highly polarized carbon-fluorine (C-F) bond. nih.gov This strong inductive effect can alter the electron distribution across the entire molecule, influencing the acidity or basicity of nearby functional groups and thereby affecting how the molecule interacts with its biological target. nih.gov For instance, the electron-withdrawing nature of fluorine can impact the hydrogen-bonding capabilities of adjacent groups, which may be crucial for receptor binding. researchgate.net In some series of 2-aryl benzoxazoles and benzothiazoles, the presence of a fluorine moiety has been found to be essential for growth-inhibitory activity against cancer cell lines. nih.gov
Steric Effects: With a van der Waals radius of 1.47 Å, the fluorine atom is only slightly larger than a hydrogen atom (1.20 Å). nih.gov This small size allows fluorine to act as a "super-hydrogen" or a hydrogen mimic, often fitting into receptor pockets intended for a non-fluorinated analogue without causing significant steric clashes. nih.gov This means that fluorine can be introduced to modulate electronic properties and metabolic stability with a minimal risk of disrupting the essential binding conformation of the molecule. nih.gov
Hydrogen Bonding: The C-F bond, despite its polarity, is a very weak hydrogen bond acceptor. nih.gov While fluorine itself is not a strong participant in hydrogen bonding, its powerful inductive effect can modulate the hydrogen-bond donating or accepting capacity of nearby functional groups, which can be critical for drug-receptor interactions. researchgate.net
Impact of Benzoxazole (B165842) Ring Modifications on Activity
The benzoxazole core is not merely a scaffold but an active participant in the molecule's biological profile. Modifications to this heterocyclic system can lead to significant changes in activity.
SAR studies consistently highlight that the biological activity of benzoxazole derivatives is highly dependent on the nature and position of substituents on the fused benzene (B151609) ring. mdpi.comnih.gov
Positions 2 and 5: These positions are frequently cited as the most critical for modulating the biological activity of benzoxazole derivatives. mdpi.comnih.gov Studies have shown that introducing substituents at position 5 can significantly influence potency. For example, in a series of compounds evaluated for antiproliferative activity, derivatives with a chlorine atom at position 5 of the benzoxazole ring demonstrated enhanced activity compared to unsubstituted analogues. mdpi.com
Position 7: In a study aimed at developing VLA-4 inhibitors, placing a fluorine atom at the 7-position of the benzoxazole skeleton resulted in a compound with potent activity. nih.gov This highlights that other positions on the benzoxazole ring can also be key interaction points.
Bioisosterism involves substituting one chemical group with another that has similar physical or chemical properties to produce a molecule with similar biological activity. This strategy is often used to improve potency, reduce toxicity, or alter pharmacokinetics. cambridgemedchemconsulting.com
In the context of 2-phenylbenzoxazole (B188899), the oxazole (B20620) ring can be replaced with other five-membered heterocyclic rings to probe the importance of the oxygen heteroatom. Common bioisosteres for the benzoxazole scaffold include:
Benzimidazole (B57391): Replacing the oxygen with a nitrogen atom.
Benzothiazole (B30560): Replacing the oxygen with a sulfur atom.
These subtle changes alter the electronic and hydrogen-bonding properties of the heterocyclic core, which can lead to different interactions with the biological target and thus affect activity and selectivity. beilstein-journals.org For instance, in one study, the replacement of a carbomethoxy-substituted benzoxazole ring with a similarly substituted benzimidazole ring resulted in a loss of anticancer activity.
Phenyl Ring Modifications and Their Contribution to SAR
SAR studies have shown that both the electronic nature and the position of substituents on the phenyl ring are crucial.
Hydroxyl and Methoxyl Groups: In a study of 2-phenylbenzoxazole derivatives as tyrosinase inhibitors, compounds bearing a 2,4-dihydroxyphenyl ring showed the most potent activity. nih.gov Replacing the hydroxyl groups with methoxyl groups significantly reduced this inhibitory activity, indicating the importance of the hydroxyls for binding to the enzyme's active site. nih.gov
Positional Effects of Fluorine: The position of the fluorine atom on the phenyl ring can be critical. While the parent compound of this article has a fluorine at the meta-position (position 3), other studies have explored different placements. For example, in a series of related benzothiazoles, placing fluorine at the ortho- (position 2) or para- (position 4) positions of the phenyl ring enhanced potency, whereas a meta-substitution led to a loss of activity, demonstrating the high sensitivity of the receptor to substituent placement. nih.gov
Other Substituents: In studies on antiproliferative agents, adding a methoxy (B1213986) group at position 3 of the phenyl ring generally increased activity compared to unsubstituted analogues. mdpi.com Furthermore, the type of substituent at position 4 had a significant impact; derivatives with N,N-diethyl or morpholine (B109124) groups at this position showed superior activity compared to those with pyrrolidine (B122466) or piperidine (B6355638) groups. mdpi.com
Positional Isomerism of Fluorine on the Phenyl Ring
The position of the fluorine atom on the 2-phenyl ring of the benzoxazole scaffold is a critical determinant of biological activity. Studies comparing the ortho-, meta-, and para-substituted isomers reveal that even a minor shift in the fluorine's location can lead to significant changes in a compound's efficacy.
For instance, research on 2-phenylbenzoxazole fluorosulfate (B1228806) derivatives has demonstrated this positional importance in the context of anticancer activity. When tested against the MCF-7 breast carcinoma cell line, the ortho-substituted fluorosulfate derivative (BOSo) exhibited significant cytotoxicity. In contrast, the meta- and para-isomers were less active, highlighting that the ortho-position is favored for this particular biological effect. Molecular docking studies suggest that the ortho-substituted compound's structure is similar to known inhibitors of human estrogen receptor (hER) and human epidermal growth factor receptor 2 (HER2), potentially explaining its enhanced activity.
The following table summarizes the reported anticancer activity of these positional isomers.
| Compound | Fluorine Position on Phenyl Ring | Observed Biological Activity |
|---|---|---|
| 2-(2-Fluorosulfatophenyl)benzoxazole (BOSo) | ortho | Significant cytotoxicity against MCF-7 cells |
| 2-(3-Fluorosulfatophenyl)benzoxazole | meta | Lower cytotoxic activity compared to ortho-isomer |
| 2-(4-Fluorosulfatophenyl)benzoxazole (BOSp) | para | Lower cytotoxic activity compared to ortho-isomer |
This demonstrates that for this class of derivatives, the placement of the substituent at the ortho position on the phenyl ring is crucial for achieving potent antiproliferative properties.
Introduction of Other Substituents on the Phenyl Ring
Beyond fluorine isomerism, the introduction of other chemical groups onto the 2-phenyl ring plays a vital role in modulating the biological profile of 2-phenyl-1,3-benzoxazole derivatives. The electronic properties (electron-donating or electron-withdrawing) and the steric bulk of these substituents can alter the molecule's interaction with biological targets.
In the development of antiproliferative agents, it has been observed that the presence of a methoxy group at the 3-position of the phenyl ring generally leads to higher activity compared to compounds without this substitution. nih.gov For example, in a series of 2-(3,4-disubstituted phenyl)benzoxazole derivatives, those containing a 3-methoxy group were found to be more active than their unsubstituted counterparts. nih.gov
Furthermore, the nature of the substituent at the 4-position also has a significant impact. Derivatives with a morpholine or an N,N-diethyl group at this position showed higher antiproliferative activity. nih.gov In studies of antimicrobial agents, compounds with a p-chlorobenzyl group at the 2-position have shown notable activity. nih.gov
The table below presents findings from various studies on how different substituents on the phenyl ring affect the biological activity of 2-phenyl-1,3-benzoxazole derivatives.
nih.gov| Position on Phenyl Ring | Substituent | Resulting Biological Activity | Reference |
|---|---|---|---|
| Position 3 | Methoxy group | Generally higher antiproliferative activity compared to unsubstituted compounds. | |
| Position 4 | Morpholine or N,N-diethyl group | Higher antiproliferative activity. |
These findings underscore the importance of systematic modifications to the 2-phenyl ring. The electronic nature and position of substituents are key factors that can be fine-tuned to optimize the desired biological activity, whether it be antiproliferative or antimicrobial. nih.govnih.gov
Applications in Chemical Biology and Drug Discovery Research Methodologies
Utilization as Chemical Probes for Biological Target Identification and Validation
There is no specific information in the reviewed literature detailing the use of 2-(3-Fluorophenyl)-1,3-benzoxazole as a chemical probe. Chemical probes are small molecules designed to interact with specific protein targets, enabling the study of that target's function in a biological system. The development of such a probe involves extensive validation to ensure potency, selectivity, and a known mechanism of action. While the benzoxazole (B165842) scaffold is part of many bioactive molecules, the journey from a bioactive "hit" to a validated chemical probe is complex and not documented for this specific compound.
Elucidation of Novel Biological Pathways
The use of a compound to elucidate novel biological pathways is contingent on its prior validation as a selective probe for a specific target. Without established data on the biological target(s) of this compound, its application in uncovering new signaling or metabolic pathways has not been reported.
Tool Compounds for Phenotypic Screening Follow-up
Phenotypic screening involves testing compounds for their ability to produce a desired effect in a cell or organism-based model, often without prior knowledge of the compound's direct molecular target. A "tool compound" is used in the follow-up stages to help identify the target and mechanism responsible for the observed phenotype. There are no available studies that identify this compound as a hit from a phenotypic screen or its subsequent use as a tool compound for target deconvolution.
Scaffold for the Design and Synthesis of Novel Bioactive Molecules
Lead Compound Optimization and Analogue Design Strategies
Lead optimization is an iterative process of modifying a biologically active compound to improve its drug-like properties. While general principles of lead optimization are applied to the benzoxazole class, specific strategies detailing the optimization of this compound as a lead compound are not described in the literature. Structure-activity relationship (SAR) studies, which are central to lead optimization, have been conducted on various benzoxazole series. academie-sciences.fr These studies often explore how different substituents on both the benzoxazole core and the 2-aryl ring affect biological activity. For instance, research on related structures has shown that the position and nature of halogen substituents can significantly impact potency against targets like cancer cell lines or microbial enzymes. academie-sciences.fr However, a dedicated SAR study originating from this compound is not available.
Fragment-Based Drug Design (FBDD) Considerations
Fragment-based drug discovery (FBDD) is a technique where small chemical fragments (typically with a molecular weight under 300 Da) are screened for weak binding to a biological target. Hits from this screening are then grown or linked to produce a more potent lead compound. The benzoxazole moiety itself is an ideal candidate for inclusion in fragment libraries due to its rigid structure and favorable physicochemical properties. While the general benzoxazole scaffold has been employed in FBDD campaigns, there is no specific mention of this compound being identified through or utilized in an FBDD program.
Methodological Advancements in High-Throughput Screening (HTS)
High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits" with activity against a specific biological target or cellular phenotype. These compound libraries are often designed to contain a diverse range of chemical scaffolds. It is plausible that this compound exists within large commercial or proprietary screening libraries. However, no published HTS results specifically identify this compound as a hit. Computational or in-vitro HTS campaigns have successfully identified other benzoxazole or benzoxazine-containing molecules as active agents, but not the specific 3-fluoro isomer .
Assay Development and Optimization Using the Compound as a Standard
In drug discovery, the development of robust and reproducible biological assays is a critical first step for identifying new lead compounds. A well-characterized molecule is often used as a reference standard to validate the assay's performance, ensuring that it can reliably measure the intended biological activity. While extensive public documentation on this compound as a universal standard is limited, its established role as a biologically active scaffold makes it an ideal candidate for a positive control or reference compound in specific, newly developed assays targeting pathways modulated by benzoxazoles, such as certain kinases or microbial enzymes. nih.govnih.gov
The process involves using the compound to optimize various assay parameters to achieve a reliable signal window and sensitivity for high-throughput screening (HTS). As a reference standard, this compound would be used to confirm that the assay can consistently detect inhibitors and to quantify their potency relative to a known active agent.
Key steps in this process include:
Assay Validation: The compound is used to confirm the assay's ability to detect a biological response, such as enzyme inhibition. Its known activity provides a benchmark for the positive control.
Determining Assay Robustness: Statistical parameters like the Z'-factor are calculated based on the signals from the positive control (e.g., the standard compound) and a negative control (e.g., DMSO vehicle) to ensure the assay is suitable for large-scale screening.
Potency Comparison: Once an assay is validated, the standard compound is used in every screening run to normalize the data and allow for the comparison of the potency (e.g., IC₅₀ values) of newly tested compounds from a chemical library.
The table below illustrates the typical parameters that would be evaluated during the optimization of a hypothetical enzyme inhibition assay using this compound as a reference standard.
Table 1: Hypothetical Assay Optimization Parameters with this compound as a Reference Standard
| Parameter | Description | Target Value/Range | Purpose |
|---|---|---|---|
| IC₅₀ | The concentration of the compound that inhibits 50% of the target enzyme's activity. | Consistent across multiple runs | Confirms assay reproducibility and provides a benchmark for new compounds. |
| Z'-factor | A statistical measure of the separation between the positive and negative control signals. | ≥ 0.5 | Indicates a high-quality, reliable assay suitable for HTS. |
| Signal-to-Background (S/B) Ratio | The ratio of the signal from the uninhibited enzyme to the background signal. | > 5 | Ensures a clear and detectable signal window. |
| DMSO Tolerance | The maximum concentration of the solvent (DMSO) that does not significantly affect assay performance. | ≤ 1% | Prevents false positives/negatives due to solvent effects. |
| Substrate Concentration | The optimal concentration of the enzyme's substrate, often set near the Michaelis-Menten constant (Km). | ~Km | Ensures competitive inhibitors can be detected effectively. |
By systematically optimizing these parameters, researchers can establish a reliable screening platform. The use of a specific, well-characterized compound like this compound is fundamental to ensuring the quality and consistency of the data generated from these screens.
Library Design Principles Based on the Benzoxazole Core
The benzoxazole nucleus is considered a "privileged scaffold" in medicinal chemistry because it can bind to a variety of biological targets by presenting substituents in a defined three-dimensional space. nih.gov The structure of this compound provides a straightforward template for designing a focused chemical library to explore the structure-activity relationships (SAR) and identify analogs with improved potency, selectivity, or physicochemical properties. researchgate.netnih.govmdpi.com
Library design based on this scaffold follows several key principles:
Scaffold Hopping and Isosteric Replacement: The benzoxazole core itself can be replaced by other heterocycles like benzimidazole (B57391) or benzothiazole (B30560) to explore how changes in the core's electronics and hydrogen-bonding capacity affect activity. nih.govnih.gov
Systematic Substitution on the Phenyl Ring: The 3-fluoro substituent on the phenyl ring is a primary point for modification. A library would include analogs where the fluorine is moved to the ortho- or para-positions to probe the positional importance of this electron-withdrawing group. Furthermore, the fluorine could be replaced with other groups to explore the effects of sterics and electronics, such as other halogens (Cl, Br), small alkyl groups (CH₃), or hydrogen-bond donors/acceptors (OH, OCH₃). researchgate.netmdpi.com
Decoration of the Benzoxazole Nucleus: While the parent 2-phenylbenzoxazole (B188899) is unsubstituted on the fused benzene (B151609) ring, this is another key area for diversification. Small groups can be added at the 5- or 6-positions of the benzoxazole ring to explore additional binding interactions with the target protein. mdpi.com
The table below outlines a hypothetical library design based on the this compound core, illustrating these principles.
Table 2: Library Design Strategy Based on the this compound Scaffold
| Modification Strategy | R¹ (on Phenyl Ring) | R² (on Benzoxazole Ring) | Rationale |
|---|---|---|---|
| Positional Isomer Scan | 2-F, 4-F | H | To determine the optimal position for the fluorine substituent for target engagement. |
| Halogen Scan | 3-Cl, 3-Br, 3-I | H | To evaluate the impact of different halogens on binding affinity and physicochemical properties. |
| Bioisosteric Replacement | 3-OH, 3-CH₃, 3-CN, 3-OCH₃ | H | To probe the effects of varying electronics (donating vs. withdrawing) and sterics at the 3-position. |
| Benzoxazole Substitution | 3-F | 5-Cl, 6-Cl, 5-OCH₃, 6-OCH₃ | To explore potential new binding pockets and modulate properties like solubility and metabolic stability. |
| Core Modification | 3-F | (Scaffold is Benzimidazole or Benzothiazole) | To assess the importance of the oxygen heteroatom in the core scaffold for biological activity. |
This systematic approach allows medicinal chemists to efficiently explore the chemical space around the initial hit compound. By synthesizing and testing a library of related molecules, researchers can build a detailed SAR profile, leading to the rational design of more potent and drug-like candidates for further development. nih.gov
Future Research Directions and Challenges in 2 3 Fluorophenyl 1,3 Benzoxazole Chemistry
Development of More Efficient and Sustainable Synthetic Routes
Traditional methods for synthesizing 2-arylbenzoxazoles often involve harsh reaction conditions, toxic catalysts, and the generation of significant waste. rsc.orgacs.org The development of more efficient and sustainable synthetic routes is, therefore, a critical area of future research. This involves exploring innovative catalytic systems and advanced manufacturing techniques to improve yield, reduce environmental impact, and enhance economic viability.
Recent efforts have focused on greener approaches, such as the use of recyclable metal catalysts like zinc dust and the development of solvent-free reaction conditions. nih.govresearchgate.net For instance, the synthesis of 2-arylbenzoxazoles has been achieved using an environmentally benign protocol involving the recyclable metal, zinc dust, as the reaction medium, leading to economical, efficient, and high-yield products. researchgate.net Another approach has utilized a reusable Brønsted acidic ionic liquid gel as a heterogeneous catalyst under solvent-free conditions, demonstrating high catalytic activity and simplified catalyst recovery. acs.org
Chemo-Enzymatic and Photoredox Catalytic Approaches
The integration of biocatalysis and photocatalysis into the synthesis of 2-(3-fluorophenyl)-1,3-benzoxazole and its derivatives represents a promising frontier. Chemo-enzymatic methods, which combine chemical and enzymatic steps, can offer high selectivity and milder reaction conditions. While specific applications to this compound are still emerging, the broader success of enzymes in heterocyclic synthesis suggests significant potential.
Photoredox catalysis, which uses visible light to drive chemical reactions, is another rapidly advancing area. mdpi.com This technique offers a green and efficient alternative to traditional methods that often require high temperatures and stoichiometric reagents. The application of photoredox catalysis to the C-H arylation of benzoxazoles could provide a direct and atom-economical route to 2-arylbenzoxazoles, including the 3-fluorophenyl derivative. nih.gov The synthesis of Belzutifan, a drug containing a complex heterocyclic core, successfully utilized a continuous flow visible-light-induced benzylic bromination, highlighting the industrial viability of photochemical methods. unibestpharm.com
Flow Chemistry and Continuous Manufacturing Techniques
The transition from batch to continuous manufacturing, facilitated by flow chemistry, offers numerous advantages for the synthesis of this compound. nih.gov Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for highly reactive or unstable intermediates. nih.gov
This technology enables the seamless integration of multiple reaction and purification steps, reducing manual handling and the potential for human error. nih.gov The continuous synthesis of active pharmaceutical ingredients (APIs) under controlled and mild conditions has become an enabling technology for improving synthetic efficiency. nih.govnih.gov For example, the flow synthesis of the drug Imatinib involved a multistep process with in-line purification, demonstrating the power of this approach. nih.gov The application of flow chemistry to the synthesis of this compound could lead to a more streamlined, cost-effective, and scalable manufacturing process. unibestpharm.com
Deeper Mechanistic Understanding of Biological Activities
While various biological activities of 2-arylbenzoxazoles have been reported, a detailed mechanistic understanding at the molecular level is often lacking. Future research must focus on elucidating the precise interactions between this compound and its biological targets to guide the rational design of more potent and selective derivatives.
Structural Biology Studies (e.g., Co-crystallization with Targets)
A critical step in understanding the mechanism of action is to determine the three-dimensional structure of this compound bound to its target protein. Co-crystallization followed by X-ray crystallography can provide atomic-level details of the binding interactions, revealing key hydrogen bonds, hydrophobic interactions, and other forces that govern molecular recognition. nih.gov This information is invaluable for structure-based drug design, enabling the optimization of the ligand to improve its affinity and specificity.
While co-crystallization can be challenging, various screening methods and strategies have been developed to increase the success rate. nih.govrsc.org Computational docking studies can also be used to predict binding modes and guide the design of new analogs for experimental validation. nih.govnih.gov For instance, molecular docking studies of novel benzoxazole-oxadiazole derivatives have been used to understand their binding affinity with active receptor sites for potential anti-Alzheimer's agents. nih.gov
Advanced Imaging Techniques for Cellular Localization and Dynamics
Understanding where a compound localizes within a cell and how it moves over time is crucial for deciphering its biological function. Advanced imaging techniques, such as confocal microscopy, two-photon microscopy, and super-resolution microscopy, can provide high-resolution, three-dimensional images of fluorescently labeled molecules within living cells. nih.govresearchgate.net
By tagging this compound with a fluorescent probe, researchers can track its uptake, distribution, and potential accumulation in specific organelles. mdpi.com This can provide insights into its mechanism of action and potential off-target effects. Correlative light and electron microscopy (CLEM) can further bridge the gap between fluorescence imaging and ultrastructural analysis, allowing for the precise localization of the compound within the cellular landscape. nih.gov
Exploration of Novel Modalities and Research Applications
The unique chemical structure and properties of the 2-arylbenzoxazole scaffold, including its fluorescence, suggest that its applications could extend beyond traditional pharmacology. mdpi.commdpi.com Future research should explore novel modalities and applications for this compound.
For example, its fluorescent properties could be harnessed for the development of chemical sensors or probes for detecting specific ions or biomolecules. mdpi.com The benzoxazole (B165842) core is a component of molecules that possess fluorescent properties and can be used as fluorescent labels. mdpi.commdpi.com Furthermore, the ability to modify the 2-phenyl ring and the benzoxazole core allows for the fine-tuning of its electronic and photophysical properties, opening up possibilities in materials science, such as in the development of organic light-emitting diodes (OLEDs). mdpi.com The exploration of new hybrid molecules, such as the combination of benzoxazole with other heterocyclic systems like oxadiazole or triazole, could lead to compounds with unique and synergistic biological activities. nih.govnih.gov
Integration into PROTACs or Covalent Inhibitor Design
The benzoxazole scaffold is a versatile building block in medicinal chemistry, found in compounds targeting a range of biological entities. mdpi.comnih.gov Future research into this compound could strategically focus on its incorporation into advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors.
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. google.com The development of a PROTAC requires a ligand that can effectively bind to the protein of interest. While no PROTACs containing the this compound moiety have been reported, its derivatives could be explored as potential ligands for various protein targets. The challenge lies in identifying a suitable protein target for which this scaffold has a strong affinity and then chemically linking it to a known E3 ligase binder via an optimized linker.
Covalent inhibitors offer the advantage of prolonged duration of action and high potency by forming a permanent bond with their target protein. The benzoxazole ring system, while generally stable, can be functionalized with reactive groups (warheads) to enable covalent bond formation. For instance, researchers have developed covalent inhibitors for targets like the TEAD transcription factor by incorporating reactive moieties onto analogous small molecules. nih.gov Similarly, a fluorosulfate-containing benzoxazole derivative has been synthesized, highlighting that the core structure can be modified with reactive groups suitable for covalent targeting. mdpi.com Future work could involve designing derivatives of this compound that incorporate electrophilic warheads, such as a vinylsulfonamide or a chloromethylketone, to target nucleophilic residues like cysteine in the active site of enzymes. nih.gov
Photophysical Properties and Applications in Materials Science or Biosensors
Benzoxazole derivatives are well-regarded for their significant fluorescent properties, making them attractive candidates for applications in materials science and as components of biosensors. mdpi.comuaic.ro Studies on various 2-aryl-benzoxazole compounds reveal they possess high fluorescence quantum yields. jlu.edu.cn The core structure is a key element in fluorescent probes and materials for sensor technologies. mdpi.com
The photophysical behavior of these compounds is characterized by absorption in the ultraviolet range and emission in the visible spectrum. For example, novel benzoxazole derivatives have been synthesized that absorb light between 296–332 nm and emit fluorescence in the 368–404 nm range. researchgate.net Another related class of compounds, 2,1,3-benzoxadiazole derivatives, exhibits absorption at around 419 nm and strong, solvent-dependent fluorescence in the bluish-green region, with a large Stokes' shift indicative of intramolecular charge transfer (ICT). frontiersin.orgresearchgate.net This large separation between absorption and emission maxima is a highly desirable property for fluorescent probes as it minimizes self-quenching and improves signal detection.
These properties suggest that this compound and its derivatives hold significant potential for:
Materials Science: As emitters in Organic Light-Emitting Diodes (OLEDs), leveraging their high fluorescence efficiency.
Biosensors: As fluorophores in fluorescent probes. The benzoxazole core can be functionalized to selectively bind to specific analytes (e.g., metal ions, biomolecules). A change in the fluorescence signal upon binding would allow for quantitative detection. The known use of 7-nitro-1,2,3-benzoxadiazole as a fluorophore in analyte-responsive probes supports this potential application. frontiersin.org
| Compound Class | Absorption (λmax) | Emission (λem) | Quantum Yield (ΦFL) | Key Feature | Reference |
|---|---|---|---|---|---|
| 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d] nih.govresearchgate.netoxazoles | 296–332 nm | 368–404 nm | Excellent | Fluorescent | researchgate.net |
| 2,1,3-Benzoxadiazole D-π-A-π-D Systems | ~419 nm | Bluish-green region | ~0.5 | Large Stokes' Shift (ICT) | frontiersin.orgresearchgate.net |
| 2-Aryl-benzoxazoles | Not specified | Not specified | High | Intramolecular Conjugated Charge Transfer | jlu.edu.cn |
Refinement of Computational Models and Predictive Capabilities
Machine Learning and Artificial Intelligence in QSAR and Drug Design
To accelerate the discovery of novel analogs of this compound with enhanced activity, future research will increasingly rely on the refinement of computational models using machine learning (ML) and artificial intelligence (AI). Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach, aiming to build mathematical models that correlate a compound's structural features with its biological activity.
3D-QSAR studies have already been successfully applied to benzazole derivatives, using methods like Comparative Molecular Field Analysis (CoMFA) to understand how steric and electrostatic properties influence their inhibitory activity against targets like topoisomerase II. nih.gov Such models have revealed that electronegatively charged groups on the phenyl ring can improve activity, providing a clear rationale for the inclusion of the fluorine atom in the lead compound. nih.gov
The next generation of predictive models will integrate more sophisticated ML algorithms. Recent studies in drug discovery showcase the power of models like the Extra Trees Regressor, Support Vector Machines (SVM), and Random Forest to build highly predictive QSAR models. nih.govresearchgate.net These approaches can handle complex, non-linear relationships between a large number of molecular descriptors and biological activity. An innovative ML-QSAR workflow would involve:
Descriptor Calculation: Generating a comprehensive set of 3D molecular descriptors for a library of this compound analogs.
Feature Selection: Employing techniques like Gini importance or SHAP (SHapley Additive exPlanations) analysis to identify the most critical molecular features that drive activity. nih.govresearchgate.net
Model Training and Validation: Using algorithms to train a predictive model on a known dataset of compounds and then validating its predictive power using cross-validation techniques and test sets. nih.gov
By leveraging these advanced computational tools, researchers can virtually screen thousands of potential derivatives, prioritizing the synthesis and testing of only the most promising candidates, thereby saving significant time and resources.
| Model/Technique | Application/Purpose | Example Scaffold/Target | Reference |
|---|---|---|---|
| CoMFA (Comparative Molecular Field Analysis) | 3D-QSAR to predict steric/electrostatic interactions. | Benzazole derivatives (Topoisomerase II inhibitors) | nih.gov |
| Extra Trees Regressor (ETR) | High-performance predictive modeling. | ASAH1 inhibitors | nih.gov |
| Support Vector Machine (SVM) | Predictive modeling for inhibition efficiency. | Benzimidazole (B57391) derivatives (Corrosion inhibitors) | researchgate.net |
| Random Forest (RF) / Gini Importance | Feature selection to identify key descriptors. | Benzimidazole derivatives | researchgate.net |
Enhanced Sampling Techniques in Molecular Dynamics Simulations
While molecular docking and classical molecular dynamics (MD) simulations are powerful tools, they are often limited by insufficient sampling of a molecule's conformational space. nih.gov This is particularly true for complex biological events like a ligand binding to or unbinding from its protein target, which occur on timescales longer than what is accessible by conventional MD. nih.gov To overcome these limitations, future computational studies on this compound must employ enhanced sampling techniques.
These methods accelerate the exploration of the energy landscape, allowing the simulation to overcome high energy barriers and sample a wider range of functionally relevant conformations. nih.govarxiv.org Key techniques include:
Metadynamics (MetaD): This method discourages the simulation from revisiting previously explored conformations by adding a history-dependent bias potential. It is widely used to investigate complex biomolecular events and determine the free energy surface of processes like ligand binding and unfolding. nih.gov Applying MetaD could reveal the detailed binding and unbinding pathways of this compound with its target, providing insights that are impossible to obtain with standard docking or MD.
Replica-Exchange Molecular Dynamics (REMD): REMD involves running multiple simulations (replicas) of the system at different temperatures simultaneously. researchgate.net Periodically, conformations are exchanged between replicas at neighboring temperatures. This allows the high-temperature replicas, which can easily cross energy barriers, to pass their explored conformations to the low-temperature replicas, resulting in a significantly enriched sampling of the conformational space at the temperature of interest. nih.govresearchgate.net
By applying these advanced simulation methods, researchers can gain a more accurate and complete understanding of the dynamic interactions between this compound derivatives and their biological targets. This can elucidate the mechanism of action, explain structure-activity relationships, and guide the rational design of next-generation compounds with improved potency and selectivity. nih.gov
Q & A
Q. What are the common synthetic methodologies for preparing 2-aryl-1,3-benzoxazole derivatives, including 2-(3-fluorophenyl)-1,3-benzoxazole?
A two-step approach is widely used:
- Step 1 : Condensation of 2-aminophenol with an aldehyde (e.g., 3-fluorobenzaldehyde) in the presence of a catalyst like titanium-supported nano-silica to form an imine intermediate.
- Step 2 : Oxidation of the imine to yield the benzoxazole core. This method offers high yields (up to 85–95%) and is environmentally friendly due to minimal byproducts . Alternative methods include microwave-assisted synthesis using potassium cyanide as a catalyst, which reduces reaction time and improves regioselectivity .
Q. How are this compound derivatives characterized structurally?
Key techniques include:
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions and aromatic proton environments. For example, fluorine substitution at the phenyl ring induces distinct deshielding in ¹H NMR .
- FT-IR : Bands at ~1600–1650 cm⁻¹ confirm C=N stretching in the oxazole ring .
- Elemental analysis : Validates molecular composition (e.g., C, H, N, F content) .
Q. What biological activities are associated with this compound?
Benzoxazole derivatives exhibit antifungal, antimicrobial, and anticancer properties. For example:
- Antifungal activity against Candida spp. and Aspergillus spp. (MIC values: 8–32 µg/mL) via inhibition of fungal membrane ergosterol biosynthesis .
- Fluorine substitution enhances lipophilicity and bioavailability, improving cellular uptake .
Advanced Research Questions
Q. How does the 3-fluorophenyl substituent influence the compound’s electronic and steric properties in structure-activity relationship (SAR) studies?
- Electronic effects : The electron-withdrawing fluorine atom increases electrophilicity of the benzoxazole ring, enhancing interactions with target enzymes (e.g., fungal CYP51).
- Steric effects : The meta-fluorine position minimizes steric hindrance, allowing optimal binding to hydrophobic pockets in proteins .
- Data example : Derivatives with 3-fluorophenyl groups show 20–30% higher antifungal activity compared to non-fluorinated analogs .
Q. What crystallographic data are available for fluorinated benzoxazoles, and how do they inform molecular interactions?
Single-crystal X-ray studies reveal:
- Conformation : The benzoxazole ring adopts a planar geometry, while the 3-fluorophenyl group is axially oriented, creating a dihedral angle of ~85° with the oxazole ring .
- Intermolecular interactions : Weak C–H···F hydrogen bonds and π-π stacking (centroid distance: 3.76 Å) stabilize the crystal lattice, which may mimic binding modes in biological targets .
- Table : Selected crystallographic parameters for this compound derivatives:
| Parameter | Value |
|---|---|
| Space group | P 1 |
| R factor | 0.065–0.120 |
| Dihedral angle (C–F) | 84.8° ± 0.7° |
Q. How can researchers address contradictions in biological activity data between structurally similar benzoxazoles?
- Case study : While this compound shows broad antifungal activity, analogs with nitro or chloro substituents exhibit narrow spectra (e.g., activity limited to yeasts).
- Resolution : Perform molecular docking to compare binding affinities with fungal CYP51. Fluorine’s smaller size and higher electronegativity allow deeper penetration into the enzyme’s active site compared to bulkier groups .
- Validation : Use isothermal titration calorimetry (ITC) to quantify thermodynamic differences in ligand-enzyme binding .
Q. What strategies optimize the synthesis of this compound for scalable research?
- Catalyst optimization : Replace conventional acids with nano-TiCl₄·SiO₂ to reduce reaction time (from 12 h to 2 h) and improve yield .
- Solvent selection : Use ethanol/water mixtures for greener synthesis without compromising purity (>98% by HPLC) .
- Purification : Employ column chromatography with ethyl acetate/hexane (3:7) to isolate the product efficiently .
Methodological Considerations
Q. How can researchers validate the specificity of fluorinated benzoxazoles in target-binding assays?
- Fluorescence quenching : Monitor changes in intrinsic fluorescence of target proteins (e.g., BSA) upon ligand binding. A Stern-Volmer plot quantifies binding constants (KSV ~10⁴ M⁻¹) .
- Competitive assays : Use known inhibitors (e.g., ketoconazole for antifungal studies) to confirm competitive displacement .
Q. What computational tools are recommended for predicting the bioactivity of novel this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
